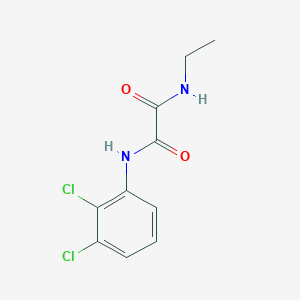

![molecular formula C12H15NO2S B3918485 4-[(phenylthio)acetyl]morpholine](/img/structure/B3918485.png)

4-[(phenylthio)acetyl]morpholine

Übersicht

Beschreibung

4-[(phenylthio)acetyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a morpholine derivative with a thioester functional group attached to a phenyl ring. It has been found to exhibit unique properties that make it useful for a variety of research purposes. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

4-(Phenylsulfonyl) morpholine, a compound related to 4-[(phenylthio)acetyl]morpholine, demonstrates significant antimicrobial properties. It has been studied for its activity against multidrug-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungal strains such as Candida albicans. This compound shows potential as an adjunct in antibiotic therapy, particularly in reducing the minimum inhibitory concentration (MIC) of antibiotics against resistant strains (Oliveira et al., 2015).

Synthesis and Chemical Reactions

The morpholine derivatives are involved in various chemical reactions, indicating their usefulness in synthetic chemistry. For example, morpholine enamines of certain ketones react with acryloyl chloride, leading to the formation of tricyclo undecan diones and adamantane diones. This showcases the potential of morpholine derivatives in the synthesis of complex chemical structures (Ahmed et al., 2001).

Pharmacological Screening

Benzimidazole-Morpholine derivatives have been explored for their inhibitory effects on enzymes like acetylcholinesterase and monoamine oxidase, as well as for antimicrobial activities. This research underlines their potential as multi-action therapeutic agents for treating inflammatory diseases (Can et al., 2017).

Antimicrobial and Hypoglycemic Activities

Adamantane-Isothiourea hybrid derivatives, incorporating morpholine, have shown promising results in vitro as antimicrobials against pathogenic bacteria and fungi. Moreover, in vivo studies on diabetic rats revealed significant hypoglycemic activity, suggesting a potential therapeutic application for diabetes (Al-Wahaibi et al., 2017).

Applications in Medicinal Chemistry

Morpholine derivatives have been used in the development of long-acting human neurokinin-1 receptor antagonists, showing potential in treating various conditions including chronic pain and psychiatric disorders. Their ability to modify receptor interactions demonstrates the versatility of morpholine compounds in drug design (Hale et al., 1998).

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-phenylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(13-6-8-15-9-7-13)10-16-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMFKTBQSCMITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3918413.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B3918423.png)

![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3918434.png)

![N-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3918446.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B3918460.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3918466.png)

![N-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918476.png)

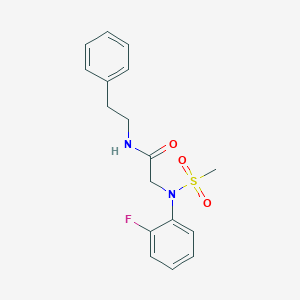

![N-(4-fluorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918481.png)

![N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide](/img/structure/B3918491.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3918497.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B3918510.png)

![3-[3-cinnamoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918516.png)